3-Amino-5-nitro-1,2-benzisoxazole
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Overview
Description
3-Amino-5-nitro-1,2-benzisoxazole is a heterocyclic compound with the molecular formula C7H5N3O3. It is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Target of Action
3-Amino-5-nitro-1,2-benzisoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities, emphasizing their interactions with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets .
Mode of Action
The planar benzene ring of the benzoxazole scaffold can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . This interaction with biological targets is a key aspect of the mode of action of this compound.
Biochemical Pathways
Benzoxazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Benzoxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties, among others .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-nitro-1,2-benzisoxazole typically involves the nitration of 3-amino-1,2-benzisoxazole. One common method includes the reaction of 3-amino-1,2-benzisoxazole with a nitrating agent such as nitric acid in the presence of sulfuric acid . The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the benzisoxazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or other suitable methods to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-nitro-1,2-benzisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzisoxazole derivatives.
Scientific Research Applications
3-Amino-5-nitro-1,2-benzisoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its anti-microbial properties against various bacterial and fungal strains.
Medicine: Investigated for its potential anti-cancer and anti-inflammatory activities.
Industry: Used as an intermediate in the production of dyes and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-nitrobenzoisothiazole: Similar structure but contains a sulfur atom in the ring.
3,5-Dinitro-1,2-benzisoxazole: Contains an additional nitro group at the 3-position.
3-Amino-5-nitro-1,2,4-triazole: Contains a triazole ring instead of a benzisoxazole ring.
Uniqueness
3-Amino-5-nitro-1,2-benzisoxazole is unique due to its specific substitution pattern and the presence of both amino and nitro groups on the benzisoxazole ring. This unique structure contributes to its diverse biological activities and makes it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
5-nitro-1,2-benzoxazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c8-7-5-3-4(10(11)12)1-2-6(5)13-9-7/h1-3H,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQGBLRPXXDRBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NO2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443350 |
Source
|
Record name | 3-Amino-5-nitro-1,2-benzisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89793-82-8 |
Source
|
Record name | 3-Amino-5-nitro-1,2-benzisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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